

An In-Depth Technical Guide to 2-Bromo-3,5-difluoroaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-3,5-difluoroaniline

Cat. No.: B1266989

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This technical guide provides a comprehensive overview of **2-Bromo-3,5-difluoroaniline**, a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details its chemical properties, a representative synthetic protocol, and its applications in the pharmaceutical industry.

Core Compound Information

2-Bromo-3,5-difluoroaniline is an aromatic amine containing bromine and fluorine atoms, which impart unique chemical properties making it a valuable building block in organic synthesis.

Molecular Formula and Weight:

The chemical formula for **2-Bromo-3,5-difluoroaniline** is $C_6H_4BrF_2N$.^[1] Its molecular weight is 208.00 g/mol.^[1]

Physicochemical and Safety Data

A summary of the key quantitative data for **2-Bromo-3,5-difluoroaniline** is presented in the table below, providing a clear comparison of its properties.

Property	Value	Source(s)
IUPAC Name	2-bromo-3,5-difluoroaniline	[1]
CAS Number	500357-40-4	[1]
Molecular Formula	C ₆ H ₄ BrF ₂ N	[1]
Molecular Weight	208.00 g/mol	[1]
Boiling Point	223.7°C at 760 mmHg	
Physical Form	Liquid	

Safety Information:

2-Bromo-3,5-difluoroaniline is associated with the following GHS hazard statements:

- H302: Harmful if swallowed[1]
- H312: Harmful in contact with skin[1]
- H315: Causes skin irritation[1]
- H319: Causes serious eye irritation[1]
- H332: Harmful if inhaled[1]
- H335: May cause respiratory irritation[1]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of 2-Bromo-3,5-difluoroaniline

The synthesis of **2-Bromo-3,5-difluoroaniline** can be achieved through the electrophilic bromination of 3,5-difluoroaniline. The fluorine atoms are deactivating, and the amino group is an ortho-, para-director. Therefore, the bromine atom is directed to the ortho position relative to the amino group.

Experimental Protocol: Bromination of 3,5-difluoroaniline

This protocol describes a representative method for the synthesis of **2-Bromo-3,5-difluoroaniline**.

Materials:

- 3,5-difluoroaniline
- N-Bromosuccinimide (NBS)
- Acetonitrile (or other suitable aprotic solvent)
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Ethyl acetate
- Hexanes

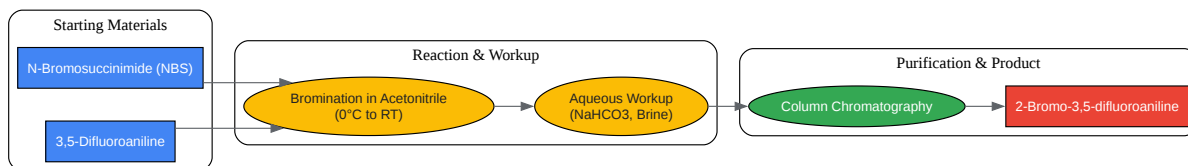
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-difluoroaniline (1 equivalent) in acetonitrile.
- **Bromination:** Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (1 to 1.1 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains below 5°C. The portion-wise addition of NBS is crucial for achieving high selectivity.^[2]
- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

- Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).
- Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Final Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure **2-Bromo-3,5-difluoroaniline**.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **2-Bromo-3,5-difluoroaniline** from 3,5-difluoroaniline.



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Caption: Workflow for the synthesis of **2-Bromo-3,5-difluoroaniline**.

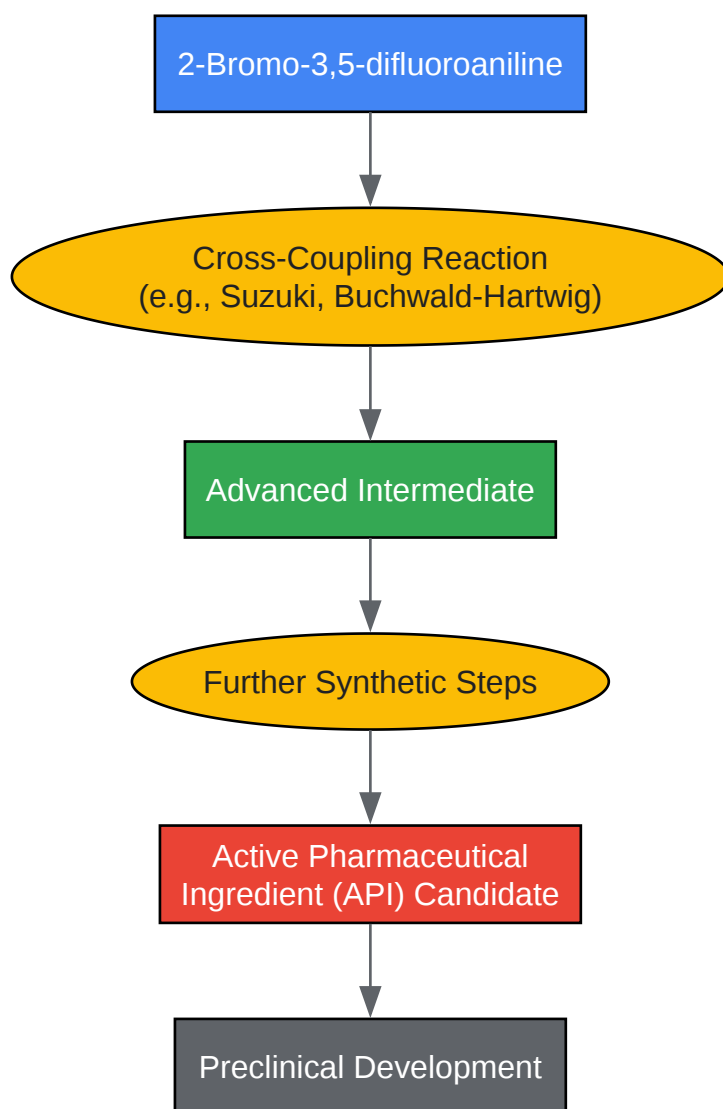
Applications in Drug Development

Halogenated anilines, such as **2-Bromo-3,5-difluoroaniline**, are crucial building blocks in the pharmaceutical industry. The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity. The bromine atom provides a reactive handle for further chemical modifications, commonly through cross-coupling reactions.

While specific drugs containing the **2-Bromo-3,5-difluoroaniline** moiety are not prominently in the public domain, its structural isomers and related compounds are integral to the synthesis of a variety of therapeutic agents, particularly kinase inhibitors for oncology. For instance, related bromo-fluoroaniline derivatives are used in the synthesis of drugs targeting various kinases. The unique substitution pattern of **2-Bromo-3,5-difluoroaniline** offers a distinct electronic and steric profile that can be exploited by medicinal chemists to fine-tune the pharmacological properties of new drug candidates.

Logical Relationship in Drug Discovery

The following diagram illustrates the role of **2-Bromo-3,5-difluoroaniline** as a building block in a typical drug discovery pipeline.



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Caption: Role of **2-Bromo-3,5-difluoroaniline** in drug discovery.

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References

- 1. 2-Bromo-3,5-difluoroaniline | C₆H₄BrF₂N | CID 270688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vanderbilt.edu [vanderbilt.edu]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Bromo-3,5-difluoroaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266989#2-bromo-3-5-difluoroaniline-molecular-weight-and-formula]

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